molecular formula C5H4FNO B1302951 3-Fluoropyridin-4-ol CAS No. 22282-73-1

3-Fluoropyridin-4-ol

Cat. No. B1302951
CAS RN: 22282-73-1
M. Wt: 113.09 g/mol
InChI Key: HTXNVGYNXOGIQZ-UHFFFAOYSA-N
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Description

3-Fluoropyridin-4-ol (FPyOH) is a heterocyclic organic compound. It has a molecular formula of C5H4FNO and a molecular weight of 113.09 g/mol . It has gained attention due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of fluorinated pyridines, including 3-Fluoropyridin-4-ol, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The molecular structure of 3-Fluoropyridin-4-ol consists of a pyridine ring with a fluorine atom at the 3rd position and a hydroxyl group at the 4th position . The presence of these functional groups gives the molecule its unique physical and chemical properties .


Chemical Reactions Analysis

Fluoropyridines, including 3-Fluoropyridin-4-ol, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are susceptible to nucleophilic attack by O-, S-, N-, and P-centered nucleophiles . All five fluorine atoms in pentafluoro- and pentachloropyridines may be substituted by an appropriate nucleophile due to their highly electron-deficient aromatic ring system .


Physical And Chemical Properties Analysis

3-Fluoropyridin-4-ol has a density of 1.3±0.1 g/cm3, a boiling point of 315.8±22.0 °C at 760 mmHg, and a flash point of 144.8±22.3 °C . It is also characterized by a LogP of -1.08, indicating its solubility in water and organic solvents .

Scientific Research Applications

Fluorinated Pyridines

  • Application Summary : Fluorinated pyridines, including 3-Fluoropyridin-4-ol, are of interest due to their unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Methods of Application : The methods of synthesis for 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis of these compounds often involves substitution reactions .
  • Results or Outcomes : The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .

Potential Applications in Agriculture and Medicine

  • Application Summary : Fluoropyridines, including 3-Fluoropyridin-4-ol, are often used in the development of new agricultural products and pharmaceuticals . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Similarly, a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
  • Methods of Application : The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . High yield method for the preparation of substituted 3-fluoropyridines with use Selectfluor® (1- (chloromethyl)-4-fluoro-1,4-diazoniabicyclo- [2.2.2] octane bis (tetrafluoroborate)) has been applied in synthesis of compounds possessing by herbicidal activity .
  • Results or Outcomes : Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .

Potential Applications in Radiobiology

  • Application Summary : Fluoropyridines, including 3-Fluoropyridin-4-ol, are of interest in radiobiology. They can be used to create F 18 substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
  • Methods of Application : The methods of synthesis for F 18 substituted pyridines are presented . These methods often involve substitution reactions .
  • Results or Outcomes : The development of F 18 substituted pyridines has the potential to improve imaging techniques in radiobiology .

Potential Applications in Herbicide Synthesis

  • Application Summary : Fluoropyridines, including 3-Fluoropyridin-4-ol, can be used in the synthesis of herbicides .
  • Methods of Application : A high yield method for the preparation of substituted 3-fluoropyridines has been applied in the synthesis of compounds possessing herbicidal activity . This method involves the use of Selectfluor® .
  • Results or Outcomes : The development of these herbicides could potentially improve agricultural practices .

Safety And Hazards

3-Fluoropyridin-4-ol is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling this compound .

Future Directions

Fluoropyridines, including 3-Fluoropyridin-4-ol, have potential applications in various fields of research and industry. They are often used in the synthesis of biologically active compounds, suggesting potential applications in pharmaceuticals and agrochemicals . The development of fluorinated chemicals has been steadily increasing, and the interest towards these compounds is expected to continue in the future .

properties

IUPAC Name

3-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXNVGYNXOGIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376573
Record name 3-Fluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyridin-4-ol

CAS RN

22282-73-1
Record name 3-Fluoro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22282-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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